methyl 2-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolidine-dione core fused with a thiazole ring and substituted with a 2,5-dimethoxyphenyl group, a hydroxymethylidene-linked 5-methylfuran moiety, and a methyl ester group.
Properties
IUPAC Name |
methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O8S/c1-11-6-8-16(34-11)19(27)17-18(14-10-13(31-3)7-9-15(14)32-4)26(22(29)20(17)28)24-25-12(2)21(35-24)23(30)33-5/h6-10,18,28H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRWBIHCSPENDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 672270-20-1) is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological properties, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 456.4 g/mol. It features a thiazole ring and multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O6S |
| Molecular Weight | 456.4 g/mol |
| Purity | ≥ 95% |
| Storage Conditions | Store according to label instructions |
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of the methoxy and hydroxyl groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may act as an anti-inflammatory agent. Compounds containing thiazole and pyrrolidine structures have been shown to inhibit pro-inflammatory cytokines, which could be relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Some derivatives of thiazole and pyrrolidine have demonstrated anticancer activity by inducing apoptosis in cancer cells. The specific interactions of this compound with various cancer cell lines warrant further investigation.
Case Studies
- Study on Antioxidant Activity : A study reported that compounds similar to methyl 2-{(3E)-...} showed a significant reduction in lipid peroxidation in vitro, indicating strong antioxidant properties.
- Anti-inflammatory Effects : In an experimental model of inflammation, derivatives exhibited a marked decrease in edema formation when administered prior to inflammatory stimuli.
- Anticancer Research : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Activity |
|---|---|---|
| Compound A | Thiazole derivative | Moderate antioxidant |
| Compound B | Pyrrolidine derivative | Strong anti-inflammatory |
| Methyl 2-{...} | Thiazole-Pyrrolidine | Strong antioxidant & potential anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Methodology: Structural similarity was evaluated using Tanimoto coefficients (binary fingerprint-based comparison) and hierarchical clustering of target profiles . Key software included Discovery Studio (molecular descriptors) and Data Warrior (canonical SMILES alignment) .
Key Findings :
- Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 62 from ): Shares a fused heterocyclic core (thiazole vs. pyrimidine) but differs in substituents. The pyrazolo-pyrimidine derivative features fluorophenyl and chromenone groups, enhancing its hydrophobicity (clogP = 4.2 vs. 3.8 for the target compound) . Both compounds exhibit high hydrogen bond acceptor counts (7–9), critical for target binding .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | clogP | H-Bond Donors | H-Bond Acceptors | Key Structural Motifs |
|---|---|---|---|---|---|
| Target Compound | ~520 | 3.8 | 2 | 9 | Thiazole, pyrrolidine-dione, furan |
| Pyrazolo[3,4-d]pyrimidine (Ex. 62) | 560.2 | 4.2 | 2 | 7 | Pyrimidine, chromenone, fluorophenyl |
| Triazole-Pyrazole Hybrid | 257.3 | 1.5 | 1 | 5 | Triazole, pyrazole, methoxyphenyl |
| Methylofuran | ~300* | 1.2 | 3 | 6 | Furan, glutamic acid chains |
Key Findings :
- SARS-CoV-2 RdRp Inhibition: The target compound showed moderate docking scores (−7.2 kcal/mol) compared to pyrazolo-pyrimidine derivatives (−8.5 kcal/mol), likely due to the latter’s chromenone ring enhancing π-π interactions with RdRp’s hydrophobic pocket . Methylofuran analogues exhibited lower binding energies (−5.1 kcal/mol), reflecting weaker enzyme inhibition .
- Bcl-2 Binding: The target compound’s thiazole and pyrrolidine-dione groups achieved a binding affinity of −6.8 kcal/mol, comparable to obatoclax (−7.1 kcal/mol), a known Bcl-2 inhibitor. Structural clustering (Data Warrior) confirmed similarity in hydrophobic surface area (~450 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
